3-Ethynyl-1,5-dimethyl-1H-pyrazole (CAS 85385-96-2): A Versatile N-Heterocyclic Alkyne for Bioorthogonal Conjugation and Kinase Inhibitor Design
3-Ethynyl-1,5-dimethyl-1H-pyrazole (CAS 85385-96-2): A Versatile N-Heterocyclic Alkyne for Bioorthogonal Conjugation and Kinase Inhibitor Design
Executive Summary
As the complexity of therapeutic targets increases, the demand for modular, highly tunable pharmacophores has never been higher. 3-Ethynyl-1,5-dimethyl-1H-pyrazole (CAS 85385-96-2) has emerged as a privileged building block at the intersection of medicinal chemistry and chemical biology[1]. By combining the established hydrogen-bonding capability of the pyrazole core with the bioorthogonal reactivity of a terminal alkyne, this compound serves a dual purpose. It is a highly efficient substrate for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in probe generation[2], and it acts as a rigid, linear vector in the synthesis of next-generation kinase inhibitors[3][4].
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven experimental protocols to ensure high-fidelity integration into your drug discovery workflows.
Physicochemical Profiling & Structural Rationale
To effectively deploy 3-ethynyl-1,5-dimethyl-1H-pyrazole in a synthetic route, one must understand the causality behind its specific structural features. The pyrazole ring is a well-established bioisostere for amides and phenols, frequently employed to engage the hinge region of kinases[2].
Quantitative Data Summary
Table 1: Physicochemical and Structural Properties of 3-Ethynyl-1,5-dimethyl-1H-pyrazole[1][5]
| Property | Value | Application / Significance |
| CAS Number | 85385-96-2 | Unique chemical identifier for sourcing and compliance. |
| Molecular Formula | C₇H₈N₂ | Low molecular weight (120.15 g/mol ) ideal for fragment-based drug design (FBDD). |
| SMILES String | C#CC1=CC(C)=NN1C | Computational modeling and virtual screening input. |
| Melting Point | 72 - 73 °C | Solid state at room temperature; aids in handling and gravimetric precision. |
| Reactive Handle | Terminal Alkyne | sp-hybridized carbon enables CuAAC and Sonogashira cross-coupling. |
The Causality of the Scaffold
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1,5-Dimethyl Substitution: The methyl groups serve a dual purpose. First, they increase the overall lipophilicity of the fragment, aiding in cellular permeability. Second, the 1,5-substitution pattern provides specific steric shielding. When bound within a target protein's hydrophobic pocket, this shielding restricts the rotational freedom of the pyrazole ring, thereby reducing the entropic penalty upon target binding.
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3-Ethynyl Group: The terminal alkyne is a rigid, sp-hybridized cylinder of electron density. In kinase inhibitor design, it acts as a linear extension vector, allowing the molecule to probe deep hydrophobic pockets (such as the DFG-out allosteric site) without introducing steric clashes[2][3]. In chemical biology, it is the quintessential handle for click chemistry[2].
Structural logic of 3-ethynyl-1,5-dimethyl-1H-pyrazole in kinase inhibitor design.
Core Applications in Drug Discovery
Bioorthogonal Conjugation (CuAAC)
The terminal alkyne of 3-ethynyl-1,5-dimethyl-1H-pyrazole is highly reactive in CuAAC[2]. Because the alkyne is conjugated to the electron-rich pyrazole ring, its electronics are subtly tuned to accelerate the formation of the copper-acetylide intermediate. This makes it an ideal handle for Activity-Based Protein Profiling (ABPP), where the pyrazole core binds to a target enzyme, and the alkyne is subsequently "clicked" with an azide-functionalized fluorophore for visualization.
Kinase Inhibitor Scaffold Construction
Pyrazoles are ubiquitous in FDA-approved kinase inhibitors. The ethynyl group allows for late-stage functionalization via Sonogashira cross-coupling[2]. By coupling this building block with various aryl halides, medicinal chemists can rapidly generate libraries of extended pi-systems targeting kinases like RET[3], JAK, and PKMYT1[4].
Note on Reactivity: When performing cross-coupling, be aware that terminal ethynylpyrazoles have a tendency to homodimerize (Glaser coupling) under standard Sonogashira conditions if oxygen is not strictly excluded[6]. Strict inert atmosphere techniques are mandatory.
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following CuAAC protocol is designed with internal controls and specific reagent choices to ensure high fidelity and prevent the degradation of sensitive biological samples.
Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Bioconjugation
Objective: Conjugate 3-ethynyl-1,5-dimethyl-1H-pyrazole to an azide-functionalized probe (e.g., Azide-Fluor 488) in aqueous media.
Reagents & Causality:
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3-ethynyl-1,5-dimethyl-1H-pyrazole (1 mM): The target alkyne[1].
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Azide-Probe (1.2 mM): A slight stoichiometric excess ensures the complete consumption of the pyrazole.
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CuSO₄ (100 µM): Source of copper. Cu(II) is utilized because it is bench-stable, unlike Cu(I) salts which rapidly oxidize and degrade.
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THPTA Ligand (500 µM): Critical Step. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) coordinates Cu(I), accelerating the reaction while simultaneously acting as a sacrificial reductant to intercept Reactive Oxygen Species (ROS). This prevents oxidative damage to proteins or the pyrazole core.
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Sodium Ascorbate (5 mM): Reduces Cu(II) to the catalytically active Cu(I) in situ.
Step-by-Step Methodology:
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Pre-complexation: In a microcentrifuge tube, combine CuSO₄ (100 µM final) and THPTA (500 µM final) in degassed HPLC-grade water.
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Validation Check: The solution should turn a faint blue, indicating the successful formation of the Cu(II)-THPTA complex. Let sit for 5 minutes.
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Substrate Addition: Add the Azide-Probe and 3-ethynyl-1,5-dimethyl-1H-pyrazole to your reaction buffer (e.g., PBS, pH 7.4).
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Initiation: Add Sodium Ascorbate to the substrate mixture.
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Validation Check: The solution will briefly turn colorless or slightly yellow as trace Cu(II) is reduced to Cu(I).
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Catalyst Addition: Transfer the pre-complexed Cu-THPTA solution into the main reaction vessel.
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Incubation: React at room temperature (20-25 °C) for 1-2 hours under gentle agitation in the dark.
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Quenching: Add EDTA (5 mM final concentration) to chelate the copper and halt the catalytic cycle.
CuAAC catalytic workflow for 3-ethynyl-1,5-dimethyl-1H-pyrazole bioconjugation.
Handling, Stability, and Safety
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Storage: 3-ethynyl-1,5-dimethyl-1H-pyrazole should be stored at 2-8 °C under an inert atmosphere (Argon or Nitrogen)[1]. Terminal alkynes can slowly undergo oxidative homocoupling if exposed to oxygen and trace metals over extended periods.
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Safety: As with all terminal alkynes, avoid exposure to heavy metal salts (like unliganded silver or copper) in the absence of a solvent. Dry metal acetylides can be shock-sensitive. Standard PPE (nitrile gloves, safety goggles, lab coat) is required. Wash hands thoroughly after handling[1].
References
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Molaid. "3-ethynyl-1,5-dimethylpyrazole - CAS 85385-96-2". Molaid Chemical Database. Available at:[Link]
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National Institutes of Health (PMC). "Preparation and Utility of N-Alkynyl Azoles in Synthesis". NIH PubMed Central. Available at:[Link]
- Google Patents. "US20180009818A1 - Novel fused pyrimidine compound or salt thereof". Google Patents.
- Google Patents. "WO2023198199A1 - Membrane-associated tyrosine and threonine kinase inhibitors". Google Patents.
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Università degli Studi di Milano-Bicocca. "Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands". UNIMIB Repository. Available at:[Link]
Sources
- 1. 3-ethynyl-1,5-dimethyl-1H-pyrazole | 85385-96-2 [sigmaaldrich.com]
- 2. 4-Ethynyl-5-methyl-1H-pyrazole|CAS 2359729-89-6 [benchchem.com]
- 3. US20180009818A1 - Novel fused pyrimidine compound or salt thereof - Google Patents [patents.google.com]
- 4. WO2023198199A1 - èç¼åé ªæ°¨é ¸åèæ°¨é ¸æ¿é ¶æå¶å - Google Patents [patents.google.com]
- 5. 3-ethynyl-1,5-dimethylpyrazole - CAS号 85385-96-2 - 摩熵化学 [molaid.com]
- 6. boa.unimib.it [boa.unimib.it]
